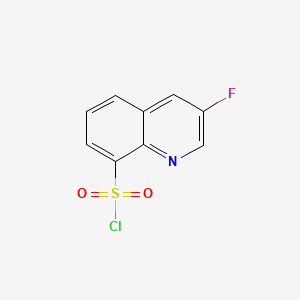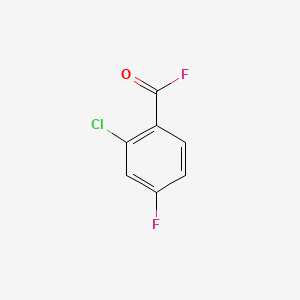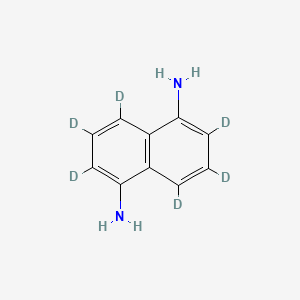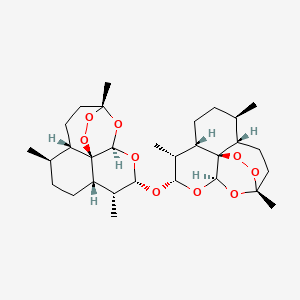![molecular formula C22H29NO3 B584987 4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol CAS No. 1346601-21-5](/img/structure/B584987.png)
4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desvenlafaxine Hydrochloride is a major active metabolite of venlafaxine . It is a selective serotonin noradrenaline reuptake inhibitor and used as an antidepressant .
Synthesis Analysis
The synthesis of 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride from Venlafaxine hydrochloride is mentioned , but the specific details are not provided.Physical And Chemical Properties Analysis
Desvenlafaxine Hydrochloride has a melting point of >75°C (dec.) and is hygroscopic . It is soluble in DMSO (>20mg/mL) and is typically stored at 2-8°C .Scientific Research Applications
Environmental Impact and Endocrine Disruption
4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol, due to its structural similarity to Bisphenol A (BPA), may act as an endocrine disruptor in the environment. Research indicates that chemicals like BPA, with phenolic structures, can interfere with the endocrine system's normal functions. They preferentially affect developing testes during puberty and can lead to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Potential in Dentistry
Phenolic compounds such as tyrosol and hydroxytyrosol, which share a phenolic nature with this compound, have shown potential in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds could be utilized in various dental applications, demonstrating the potential for similar phenolic compounds in this field (Ramos et al., 2020).
Organic Synthesis Applications
The compound's structural framework may be utilized in organic synthesis, particularly in reactions involving phenol derivatives. For example, research on catalytic processes involving similar phenolic structures has led to the synthesis of various organic compounds, highlighting the potential utility of this compound in the development of new chemical entities and materials (Tateiwa & Uemura, 1997).
Antioxidant and Biological Activities
Compounds with similar phenolic structures have been shown to possess significant antioxidant and biological activities. For example, p-Coumaric acid and its derivatives have demonstrated a range of biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. This suggests that this compound may also exhibit similar beneficial properties, warranting further investigation into its potential therapeutic applications (Pei et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[2-[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJDHWHTKQULQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)


